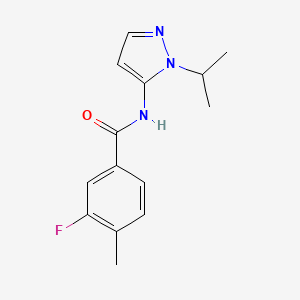![molecular formula C19H19F3N2O2 B7536983 1-[(1-Phenylcyclopropyl)methyl]-3-[[2-(trifluoromethoxy)phenyl]methyl]urea](/img/structure/B7536983.png)
1-[(1-Phenylcyclopropyl)methyl]-3-[[2-(trifluoromethoxy)phenyl]methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1-Phenylcyclopropyl)methyl]-3-[[2-(trifluoromethoxy)phenyl]methyl]urea, commonly known as PCP-OH, is a synthetic compound that belongs to the class of arylcyclohexylamines. This compound has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
PCP-OH acts as a non-competitive antagonist of the NMDA receptor by binding to a specific site on the receptor. This binding prevents the activation of the receptor, leading to a decrease in the influx of calcium ions into the neuron. This mechanism of action has been shown to be effective in reducing the symptoms of various neurological disorders.
Biochemical and Physiological Effects:
PCP-OH has been shown to have a variety of biochemical and physiological effects on the brain. This compound has been shown to increase the release of dopamine, a neurotransmitter that plays a key role in reward and motivation. PCP-OH has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is essential for the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of PCP-OH is its high affinity for the NMDA receptor, which makes it an ideal tool for studying the role of this receptor in various neurological disorders. However, one of the limitations of PCP-OH is its potential toxicity, which can limit its use in certain experiments. Additionally, the complex synthesis method of PCP-OH can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the study of PCP-OH. One potential area of research is the development of new compounds that have similar or improved properties compared to PCP-OH. Another area of research is the investigation of the potential therapeutic uses of PCP-OH in various neurological disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of PCP-OH on the brain.
Synthesemethoden
The synthesis of PCP-OH involves the reaction of 1-phenylcyclopropylamine with 2-(trifluoromethoxy)benzaldehyde in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then treated with urea to yield PCP-OH. The synthesis of PCP-OH is a complex process that requires expertise and specialized equipment.
Wissenschaftliche Forschungsanwendungen
PCP-OH has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to have a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which is a major excitatory receptor in the brain. PCP-OH has been used to study the role of the NMDA receptor in various neurological disorders such as schizophrenia, depression, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-[(1-phenylcyclopropyl)methyl]-3-[[2-(trifluoromethoxy)phenyl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2/c20-19(21,22)26-16-9-5-4-6-14(16)12-23-17(25)24-13-18(10-11-18)15-7-2-1-3-8-15/h1-9H,10-13H2,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAPSZWPEDNQBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)NCC2=CC=CC=C2OC(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-Phenylcyclopropyl)methyl]-3-[[2-(trifluoromethoxy)phenyl]methyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[6-(dimethylamino)pyridin-3-yl]-1,5-dimethylpyrrole-2-carboxamide](/img/structure/B7536909.png)
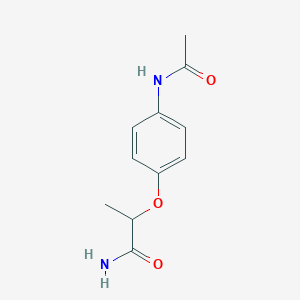
![N-[2-(1H-benzimidazol-2-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7536918.png)
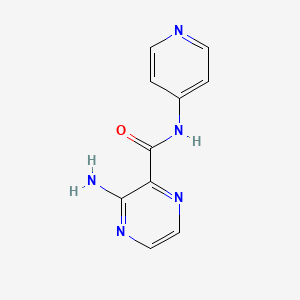
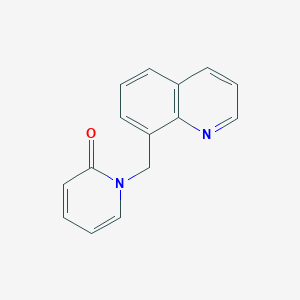
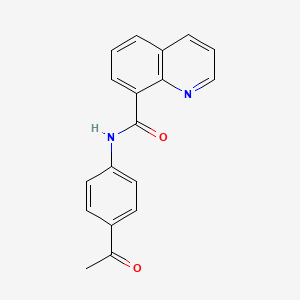
![N-(2-methoxyphenyl)-2-(4-oxo-5-thiophen-2-ylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7536948.png)

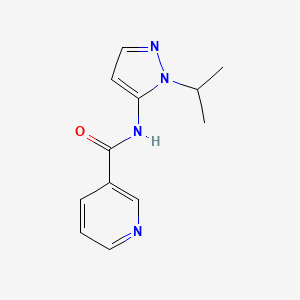

![6-(furan-2-yl)-3-methyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7536989.png)
![N-[2-(cycloheptylamino)-2-oxoethyl]-2,4-difluorobenzamide](/img/structure/B7536996.png)
